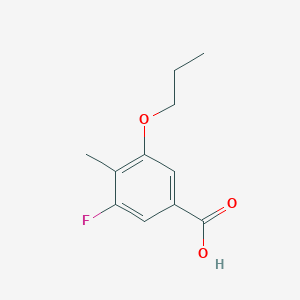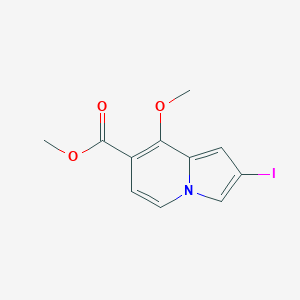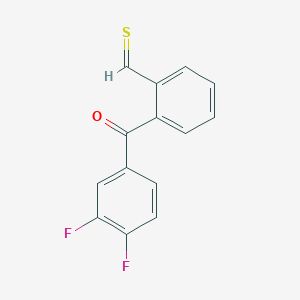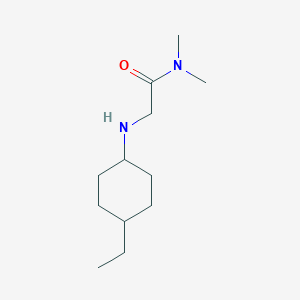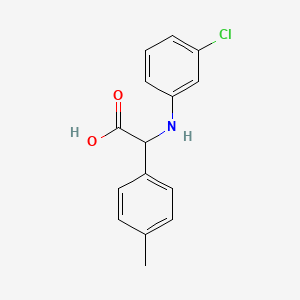
(3-Chloro-phenylamino)-p-tolyl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is an organic compound that features both a chlorophenyl and a tolyl group attached to an amino acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid typically involves the reaction of 3-chloroaniline with p-tolylacetic acid under specific conditions. A common method might include:
Step 1: Nitration of 3-chlorotoluene to form 3-chloronitrotoluene.
Step 2: Reduction of 3-chloronitrotoluene to 3-chloroaniline.
Step 3: Condensation of 3-chloroaniline with p-tolylacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions might target the amino group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Chlorophenyl)amino)-2-phenylacetic acid
- 2-((4-Chlorophenyl)amino)-2-(p-tolyl)acetic acid
- 2-((3-Bromophenyl)amino)-2-(p-tolyl)acetic acid
Uniqueness
2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is unique due to the specific positioning of the chloro and tolyl groups, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
2-(3-chloroanilino)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-10-5-7-11(8-6-10)14(15(18)19)17-13-4-2-3-12(16)9-13/h2-9,14,17H,1H3,(H,18,19) |
InChI-Schlüssel |
XTHRTBMDTVQSJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


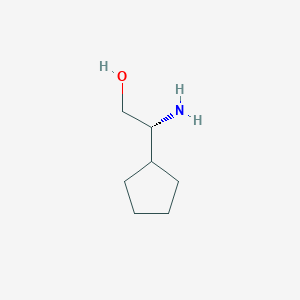
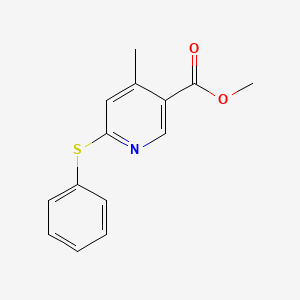
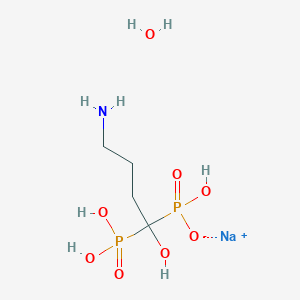
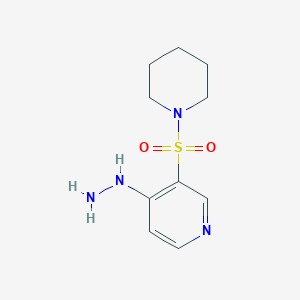

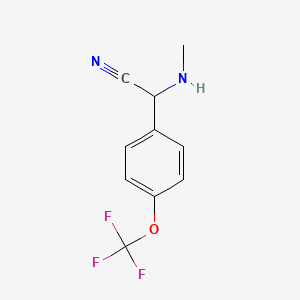
![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
